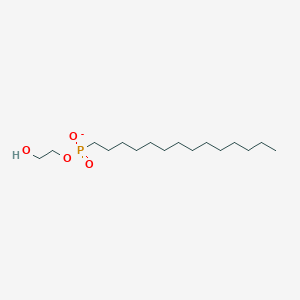

2-Hydroxyethyl tetradecylphosphonate

Description

2-Hydroxyethyl tetradecylphosphonate is an organophosphorus compound characterized by a tetradecyl (C14) alkyl chain linked to a phosphonate group, which is further substituted with a 2-hydroxyethyl moiety (-CH2CH2OH). The hydroxyethyl group likely enhances hydrophilicity and hydrogen-bonding capacity, distinguishing it from non-hydroxylated phosphonates. Potential applications may include surfactants, biomedical materials (due to hydrogen-bonding interactions akin to 2-hydroxyethyl methacrylate, HEMA ), or precursors for metal-organic frameworks.

Properties

CAS No. |

59259-21-1 |

|---|---|

Molecular Formula |

C16H34O4P- |

Molecular Weight |

321.41 g/mol |

IUPAC Name |

2-hydroxyethoxy(tetradecyl)phosphinate |

InChI |

InChI=1S/C16H35O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(18,19)20-15-14-17/h17H,2-16H2,1H3,(H,18,19)/p-1 |

InChI Key |

WYYTUFILGMUKPT-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCCCCCCP(=O)([O-])OCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl tetradecylphosphonate typically involves the reaction of tetradecylphosphonic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: Tetradecylphosphonic acid and ethylene oxide.

Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as a strong acid or base, at elevated temperatures.

Product Isolation: The product is purified through distillation or recrystallization to obtain pure 2-Hydroxyethyl tetradecylphosphonate.

Industrial Production Methods

In industrial settings, the production of 2-Hydroxyethyl tetradecylphosphonate is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl tetradecylphosphonate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The phosphonate group can be reduced to a phosphine oxide.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

Oxidation: Tetradecylphosphonic acid derivatives.

Reduction: Tetradecylphosphine oxide.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

2-Hydroxyethyl tetradecylphosphonate has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the study of cell membranes and as a component in liposome formulations.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl tetradecylphosphonate is primarily based on its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases in a mixture. It can also form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions.

Comparison with Similar Compounds

Data Table: Key Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|

| 2-Hydroxyethyl Tetradecylphosphonate | C16H35O4P (inferred) | ~330 (estimated) | Phosphonate, hydroxyethyl | Surfactants, coordination polymers |

| Trihexyltetradecylphosphonium Decanoate | C9H19CO2P | 655.11 | Phosphonium, decanoate | Ionic liquids, electrolytes |

| Tri(2-dodecoxyethyl) Phosphate | C42H87O7P | 743.10 | Phosphate, dodecoxyethyl | Surfactants, plasticizers |

| Trimethyl Phosphonoacetate | C5H11O5P | 182.10 | Phosphonate, methyl ester | Chemical intermediates |

Research Findings and Trends

- Coordination Polymers : Phosphonates like cadmium octadecylphosphonate form layered structures via metal bridging, suggesting analogous behavior for 2-hydroxyethyl tetradecylphosphonate in material science .

- Hydrogen Bonding : The hydroxyethyl group may promote self-assembly or biocompatibility, as seen in HEMA-based biomaterials .

- Industrial Use : Long-chain phosphonates are emerging in energy storage and catalysis, positioning 2-hydroxyethyl tetradecylphosphonate as a candidate for tailored ionic conductors or surfactants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.